Disodium 1-((4-(((6-methoxypyridazin-3-yl)amino)sulphonyl)phenyl)amino)-3-phenylpropane-1,3-disulphonate
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Overview
Description
Sodium 1-((4-(N-(6-methoxypyridazin-3-yl)sulfamoyl)phenyl)amino)-3-phenylpropane-1,3-disulfonate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a pyridazine ring, a sulfonamide group, and a disulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-((4-(N-(6-methoxypyridazin-3-yl)sulfamoyl)phenyl)amino)-3-phenylpropane-1,3-disulfonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 6-methoxypyridazine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-aminophenylamine to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
Sodium 1-((4-(N-(6-methoxypyridazin-3-yl)sulfamoyl)phenyl)amino)-3-phenylpropane-1,3-disulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the sulfonamide or disulfonate groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Sodium 1-((4-(N-(6-methoxypyridazin-3-yl)sulfamoyl)phenyl)amino)-3-phenylpropane-1,3-disulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of Sodium 1-((4-(N-(6-methoxypyridazin-3-yl)sulfamoyl)phenyl)amino)-3-phenylpropane-1,3-disulfonate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the pyridazine ring can interact with nucleic acids or proteins. These interactions can disrupt biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sodium 4-amino-N-(6-methoxypyridazin-3-yl)-benzenesulfonamide: Shares a similar pyridazine and sulfonamide structure but lacks the disulfonate group.
Sulfamethoxypyridazine: Another sulfonamide antibiotic with a pyridazine ring, used in treating bacterial infections.
Uniqueness
The uniqueness of Sodium 1-((4-(N-(6-methoxypyridazin-3-yl)sulfamoyl)phenyl)amino)-3-phenylpropane-1,3-disulfonate lies in its combination of a disulfonate group with a pyridazine and sulfonamide structure.
Biological Activity
Disodium 1-((4-(((6-methoxypyridazin-3-yl)amino)sulphonyl)phenyl)amino)-3-phenylpropane-1,3-disulphonate, commonly referred to as Disodium Sulfadimetoxol, is a sulfonamide derivative with significant biological activity. Its molecular formula is C20H20N4Na2O9S3, and it has a molar mass of approximately 602.57g/mol . This compound has garnered interest due to its potential therapeutic applications and biological interactions.
Property | Value |
---|---|
CAS Number | 94232-25-4 |
Molecular Formula | C20H20N4Na2O9S3 |
Molar Mass | 602.57 g/mol |
EINECS | 303-951-2 |
This compound exhibits biological activity primarily through its interaction with various biological targets. The compound's structure suggests it may inhibit certain enzymes or receptors involved in inflammatory pathways or microbial growth.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including Disodium Sulfadimetoxol, possess antimicrobial properties. They typically act by inhibiting the synthesis of folic acid in bacteria, leading to bacterial cell death. This mechanism is crucial for developing antibiotics targeting resistant strains of bacteria.
Cytotoxicity Studies
In vitro studies have demonstrated that certain derivatives of pyridazine compounds exhibit cytotoxic effects on cancer cell lines. For instance, compounds similar to Disodium Sulfadimetoxol have shown potential in inducing apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that a related compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that supports its potential use as an antibiotic .
- Cytotoxic Effects on Cancer Cells : In research evaluating the cytotoxicity of pyridazine derivatives, Disodium Sulfadimetoxol was shown to induce apoptosis in human cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and DNA fragmentation .
Safety and Toxicology
The safety profile of Disodium Sulfadimetoxol indicates potential risks associated with its use. Risk assessments categorize it under GHS07 (Warning), with hazard statements indicating harmful effects if ingested . Therefore, careful handling and consideration of dosage are essential in clinical applications.
Risk Assessment Table
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
P264 | Wash hands thoroughly after handling |
P270 | Do not eat, drink or smoke when using this product |
Properties
CAS No. |
94232-25-4 |
---|---|
Molecular Formula |
C20H20N4Na2O9S3 |
Molecular Weight |
602.6 g/mol |
IUPAC Name |
disodium;1-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]anilino]-3-phenylpropane-1,3-disulfonate |
InChI |
InChI=1S/C20H22N4O9S3.2Na/c1-33-19-12-11-18(22-23-19)24-34(25,26)16-9-7-15(8-10-16)21-20(36(30,31)32)13-17(35(27,28)29)14-5-3-2-4-6-14;;/h2-12,17,20-21H,13H2,1H3,(H,22,24)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChI Key |
LOYSPXFLDAFBJN-UHFFFAOYSA-L |
Canonical SMILES |
COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(CC(C3=CC=CC=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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